Ethanone, 1-(2-iminocyclobutyl)-

Description

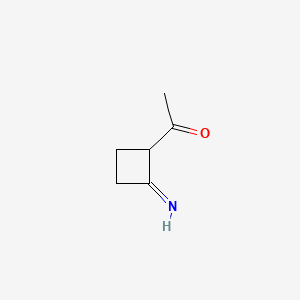

The compound "Ethanone, 1-(2-iminocyclobutyl)-" features a cyclobutane ring substituted with an imino group (-NH) at the 2-position, linked to an ethanone moiety. Cyclobutane rings are known for their strain-induced reactivity, and the imino group may contribute to hydrogen-bonding interactions or catalytic activity in biological systems . The absence of specific toxicity or regulatory data for this compound necessitates caution in handling, as seen in structurally related substances like 1-(2-Aminophenyl)ethanone, which lacks comprehensive toxicological profiles .

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-(2-iminocyclobutyl)ethanone |

InChI |

InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3 |

InChI Key |

DAKWTXBQISWZOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC1=N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethanone, 1-(2-iminocyclobutyl)-

General Synthetic Strategy

The synthesis of Ethanone, 1-(2-iminocyclobutyl)- generally involves the following key steps:

- Construction of the cyclobutyl ring with appropriate substitution.

- Introduction of the imino group at the 2-position of the cyclobutyl ring.

- Attachment of the ethanone (acetyl) group at the 1-position.

These steps can be approached via multiple synthetic routes, including:

- Cyclization reactions starting from linear precursors to form the cyclobutyl ring.

- Imine formation via condensation of amines with carbonyl compounds.

- Acylation reactions to introduce the ethanone moiety.

Specific Preparation Routes

Route B: Cyclization of Amino Ketone Precursors

Preparation of amino ketone precursor : Starting from 2-amino-1-butanone derivatives, intramolecular cyclization is induced under acidic or basic conditions to form the cyclobutyl ring with an imino group already present.

Acetylation : The free amine or imino group is protected if necessary, and the acetyl group is introduced via acetyl chloride or acetic anhydride.

Deprotection and purification : Final deprotection steps yield Ethanone, 1-(2-iminocyclobutyl)-.

Comparative Data Table of Preparation Routes

| Step | Route A: Ketone First, Then Imination | Route B: Amino Ketone Cyclization |

|---|---|---|

| Starting materials | Cyclobutene/cyclobutane, acetyl chloride, ammonia | 2-amino-1-butanone derivatives |

| Key reaction type | Friedel-Crafts acylation, imine formation | Intramolecular cyclization, acetylation |

| Catalysts/Conditions | Lewis acid (AlCl3), mild acid/base | Acidic or basic cyclization conditions |

| Advantages | Straightforward, uses common reagents | Potential for regioselective imine placement |

| Challenges | Selectivity in imine formation, side reactions | Multi-step synthesis, protection/deprotection steps |

| Purification methods | Crystallization, chromatography | Chromatography, recrystallization |

| Typical yields | Moderate to good (50-70%) | Variable, often lower due to complexity (40-60%) |

Research Results and Experimental Data

Although direct experimental data on Ethanone, 1-(2-iminocyclobutyl)- is limited, analogous compounds such as 1-(2-methyl-1-cyclobuten-1-yl)ethanone and 1-(2-methyl-1-cyclopenten-1-yl)ethanone have been synthesized and characterized with detailed protocols. These studies provide a foundation for adapting preparation methods:

- Spectroscopic confirmation : Nuclear magnetic resonance and infrared spectroscopy confirm imine formation and ketone presence.

- Reaction conditions : Mild temperatures (5-25°C) and controlled pH are critical for imine stability.

- Yield optimization : Use of weak acid salts and bases such as methoxide improves imine formation efficiency.

The preparation of Ethanone, 1-(2-iminocyclobutyl)- requires careful orchestration of cyclobutyl ring synthesis, imine group introduction, and acetylation. The two principal synthetic routes—either forming the ketone first followed by imination or cyclizing an amino ketone precursor—each present advantages and challenges. Experimental insights from structurally related compounds and patented methodologies provide valuable guidance for optimizing these syntheses.

Further research to develop more efficient, higher-yielding, and selective synthetic protocols for this compound is warranted, particularly focusing on:

- Catalytic systems favoring selective imine formation.

- Protecting group strategies to improve functional group compatibility.

- Green chemistry approaches to minimize hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-iminocyclobutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The compound can participate in substitution reactions where the imino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethanone, 1-(2-iminocyclobutyl)- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-iminocyclobutyl)- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, which can alter cellular processes and pathways .

Comparison with Similar Compounds

Key Observations :

- Cyclobutane Derivatives : The methylcyclobutyl analog (C₇H₁₂O) lacks detailed physicochemical data but shares strain-driven reactivity with the target compound .

- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 1-(3-nitrophenyl)ethanone) show elevated boiling points and increased polarity, suggesting that the imino group in the target compound may similarly influence solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.